molecular formula C12H11Cl2N3O2S B067574 4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl ethylmethylcarbamate CAS No. 164173-56-2

4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl ethylmethylcarbamate

Cat. No.: B067574
CAS No.: 164173-56-2
M. Wt: 332.2 g/mol
InChI Key: VCJNZEYWGDFOEC-UHFFFAOYSA-N
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Description

4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl ethylmethylcarbamate is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom The compound also features a dichlorophenyl group and an ethylmethylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl ethylmethylcarbamate typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and thiocarbonyl compounds, under controlled conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via electrophilic aromatic substitution reactions, where the thiadiazole ring is treated with a dichlorophenyl halide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl ethylmethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group or the carbamate moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or amine derivatives.

Scientific Research Applications

4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl ethylmethylcarbamate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of agrochemicals, such as pesticides and herbicides, due to its potential bioactivity.

Mechanism of Action

The mechanism of action of 4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl ethylmethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in metabolic pathways, leading to disruption of cellular processes.

    Binding to Receptors: The compound may bind to specific receptors on the cell surface or within the cell, triggering a cascade of biochemical events.

    Interfering with DNA/RNA: It can interact with nucleic acids, affecting the replication and transcription processes.

Comparison with Similar Compounds

4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl ethylmethylcarbamate can be compared with other similar compounds, such as:

    4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl methylcarbamate: This compound differs by the absence of the ethyl group in the carbamate moiety.

    4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl ethylcarbamate: This compound lacks the methyl group in the carbamate moiety.

    4-(2,6-Dichlorophenyl)-1,2,5-thiadiazol-3-yl carbamate: This compound lacks both the ethyl and methyl groups in the carbamate moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

[4-(2,6-dichlorophenyl)-1,2,5-thiadiazol-3-yl] N-ethyl-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O2S/c1-3-17(2)12(18)19-11-10(15-20-16-11)9-7(13)5-4-6-8(9)14/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJNZEYWGDFOEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)OC1=NSN=C1C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50167718
Record name RD 4-2025
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164173-56-2
Record name RD 4-2025
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164173562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RD 4-2025
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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